molecular formula C6H16NO9PS2 B14663502 N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid CAS No. 51786-18-6

N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid

Cat. No.: B14663502
CAS No.: 51786-18-6
M. Wt: 341.3 g/mol
InChI Key: JUPVMGWFOVXBMZ-UHFFFAOYSA-N
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Description

N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid typically involves the reaction of phosphoramidic acid derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield sulfonic acid derivatives, while substitution reactions produce a variety of substituted phosphoramidic acids.

Scientific Research Applications

N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid has several scientific research applications, including:

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid involves its interaction with molecular targets such as enzymes or proteins. The methanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The phosphoramidic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine: Similar structure but lacks the phosphoramidic acid group.

    N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoric acid: Contains a phosphoric acid group instead of phosphoramidic acid.

    N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphonamidic acid: Contains a phosphonamidic acid group.

Uniqueness

N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid is unique due to the presence of both methanesulfonyl and phosphoramidic acid groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

51786-18-6

Molecular Formula

C6H16NO9PS2

Molecular Weight

341.3 g/mol

IUPAC Name

[bis(2-methylsulfonyloxyethyl)amino]phosphonic acid

InChI

InChI=1S/C6H16NO9PS2/c1-18(11,12)15-5-3-7(17(8,9)10)4-6-16-19(2,13)14/h3-6H2,1-2H3,(H2,8,9,10)

InChI Key

JUPVMGWFOVXBMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)P(=O)(O)O

Origin of Product

United States

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